molecular formula C11H7F3N2O B13535105 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile

3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B13535105
M. Wt: 240.18 g/mol
InChI Key: YPYUMXPVFYJRGN-UHFFFAOYSA-N
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Description

3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring, a trifluoromethyl group attached to a pyridine ring, and a nitrile group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carboxamide
  • 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carboxylic acid
  • 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-methanol

Uniqueness

Compared to similar compounds, 3-Oxo-1-(3-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activities. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

3-oxo-1-[3-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-3-16-9(8)10(6-15)4-7(17)5-10/h1-3H,4-5H2

InChI Key

YPYUMXPVFYJRGN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

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